

Application Notes and Protocols for the Analytical Determination of Pyriminostrobin in Soil

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Compound of Interest

Compound Name: *Pyriminostrobin*

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Introduction

Pyriminostrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals. Its widespread use necessitates the development of sensitive and reliable analytical methods for its detection in environmental matrices such as soil to monitor its persistence, degradation, and potential environmental impact. This document provides detailed application notes and protocols for the extraction and quantification of **pyriminostrobin** residues in soil samples, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described are based on established analytical principles for similar pesticide residues in soil.

Analytical Method Overview

The determination of **pyriminostrobin** in soil involves a multi-step process that includes sample preparation, extraction, cleanup, and instrumental analysis. The QuEChERS method has become a widely adopted technique for the extraction of pesticide residues from various matrices, including soil, due to its simplicity, speed, and minimal solvent usage.^{[1][2][3]} Subsequent analysis by HPLC-MS/MS provides the high selectivity and sensitivity required for detecting trace levels of **pyriminostrobin**.^{[4][5][6]}

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for the determination of strobilurin fungicides, like pyraclostrobin, in soil, which are anticipated to be comparable for **pyriminostrobin**.

Parameter	Value	Reference
Limit of Detection (LOD)	0.15 µg/kg	[7]
Limit of Quantification (LOQ)	0.21 µg/kg	[7]
Recovery	94.21 - 102.38%	[7]
Relative Standard Deviation (RSD)	0.64 - 3.21%	[7]
Matrix Effect	-1.17% (suppression)	[7]

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

This protocol is a modification of the widely used QuEChERS method for pesticide residue analysis in soil.[1][2][3]

Materials:

- Soil sample (air-dried and sieved)
- Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl) or Sodium acetate
- Primary secondary amine (PSA) sorbent
- C18 sorbent

- 50 mL centrifuge tubes
- High-speed centrifuge
- Vortex mixer

Procedure:

- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes to hydrate the soil.[5]
- Add 10 mL of acetonitrile (containing 1% acetic acid for better extraction of some compounds).[5]
- Add the QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO_4 and 1.7 g of sodium acetate).[5] The original QuEChERS method uses NaCl.
- Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
- Centrifuge the tube at ≥ 5000 rcf for 5 minutes.[1]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The supernatant from the extraction step is subjected to a cleanup step to remove matrix co-extractives that could interfere with the analysis.

Materials:

- Supernatant from the extraction step
- 2 mL or 15 mL centrifuge tubes containing d-SPE sorbents (e.g., MgSO_4 , PSA, C18)
- Centrifuge
- Syringe filters (0.22 μm)

Procedure:

- Transfer 1 mL of the supernatant from the extraction step into a 2 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may need to be optimized depending on the soil matrix.
- Vortex the tube for 30 seconds.[\[1\]](#)
- Centrifuge at ≥ 5000 rcf for 2 minutes.[\[1\]](#)
- Filter the purified supernatant through a 0.22 μ m syringe filter into an autosampler vial for HPLC-MS/MS analysis.[\[4\]](#)

HPLC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C18; 150 mm length, 4.6 mm inner diameter, 5 μ m particle size).[\[4\]](#)
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient would start at a lower percentage of organic phase (e.g., 20% B), ramp up to a high percentage (e.g., 80-90% B) to elute the analyte, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.[\[4\]](#)
- Flow Rate: 0.2 - 0.4 mL/min
- Column Temperature: 35 °C[\[4\]](#)
- Injection Volume: 5 - 10 μ L

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- Precursor and Product Ions: These need to be determined specifically for **pyriminostrobin** by infusing a standard solution into the mass spectrometer. At least two MRM transitions should be monitored for confident identification and quantification.
- Other Parameters: Gas temperatures, gas flows, and voltages should be optimized for maximum sensitivity for **pyriminostrobin**.

Experimental Workflow and Diagrams

The overall experimental workflow for the analysis of **pyriminostrobin** in soil is depicted in the following diagram.

Caption: Workflow for **Pyriminostrobin** Analysis in Soil.

This logical diagram illustrates the sequential steps involved in the analytical method.

Caption: Logical Steps in **Pyriminostrobin** Quantification.

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